N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE
Description
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a triazine ring, and various aromatic groups
Properties
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-21-12-14-24(15-13-21)30-28-32-25(31-27(29)33-28)20-34-16-18-35(19-17-34)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3,(H3,29,30,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBIPWKBVSUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a piperazine derivative, followed by the introduction of the triazine ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity, including potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and triazine derivatives, such as:
- 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine
- 4-[4-(Diphenylmethyl)-1-piperazinyl]-2-methyl-6-[4-(3-methylphenyl)-1-piperazinyl]pyrimidine
Uniqueness
What sets N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE apart is its specific combination of functional groups and rings, which confer unique chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
